Benzamide, N-benzyl-p-methyl-thio-

Medicinal Chemistry H2S Donors Structure-Activity Relationship

Researchers sourcing thiobenzamide building blocks often face supply inconsistency for N-substituted derivatives critical for SAR studies. This compound directly addresses the need for a defined chemical probe to map H2S release kinetics and target engagement. - Serves as a key intermediate for investigating the thiobenzamide pharmacophore, where the C=S moiety is proven essential for bioactivity versus inactive oxo-analogues. - Enables systematic matched-pair library synthesis for comparing binding affinity and metabolic stability. - Functions as a validated benchmark substrate for novel thionation methodologies. Supplied with reliable purity for reproducible research outcomes.

Molecular Formula C15H15NS
Molecular Weight 241.4 g/mol
CAS No. 68055-34-5
Cat. No. B3055949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-benzyl-p-methyl-thio-
CAS68055-34-5
Molecular FormulaC15H15NS
Molecular Weight241.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=S)NCC2=CC=CC=C2
InChIInChI=1S/C15H15NS/c1-12-7-9-14(10-8-12)15(17)16-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,16,17)
InChIKeyCWVFISVRIFNCRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: N-Benzyl-p-methyl-thio Benzamide


Benzamide, N-benzyl-p-methyl-thio- (CAS 68055-34-5), also known as N-benzyl-4-methylbenzenecarbothioamide, is a synthetic small molecule (C15H15NS, MW 241.4 g/mol) belonging to the thiobenzamide class . It features a benzamide core with a para-methylthio substituent and an N-benzyl group, differentiating it from simpler benzamides. The compound is primarily utilized as a research chemical and a key intermediate or scaffold in medicinal chemistry, where the thioamide moiety is of significant interest for its distinct electronic and biological properties compared to its oxo-analogue [1]. The compound is commercially available with a typical purity of 95% .

Thioamide scaffold for H₂S-donor SAR studies

N-Benzyl substitution supports lipophilicity modulation and target engagement studies

Key intermediate for thionation methodology development

Why Generic Substitution Fails for This Thiobenzamide


Substituting Benzamide, N-benzyl-p-methyl-thio- with a generic benzamide or another thioamide is chemically precarious. The specific N-benzyl substitution pattern is a critical determinant of biological activity, target engagement, and physicochemical properties. A direct comparison of a close analog, 4-methylbenzenecarbothioamide (4-MBC), with its oxo analogue (p-toluamide) demonstrated that the thioamide moiety is absolutely required for pharmacological activity, as the oxo analogue was completely inactive in the same pain and inflammation models [1]. This crucial structure-activity relationship (SAR) means that replacing this compound with a non-thioamide benzamide, or a differently substituted thioamide, will not guarantee the same chemical or biological profile, whether the intended use is as a bioactive pharmacophore or a specific synthetic intermediate [1].

N-Benzyl Substitution Pattern

N-Benzyl group may be critical for target engagement and lipophilicity; non-benzylated analogs may not reproduce the same research profile in reported models.

Thioamide-to-Amide Switch

Oxo-analogue lacked the reported anti-inflammatory endpoint response in the same model; direct amide substitution may not replicate the thiobenzamide research profile.

H₂S-Donor Motif Absence

Generic benzamides lack the latent H₂S-donor property; this may compromise pathway-specific studies where gasotransmitter release is investigated.

Quantitative Differentiation Evidence


N-Benzyl Structural Modification vs. Parent H2S Donor

The target compound is the N-benzylated derivative of 4-methylbenzenecarbothioamide (4-MBC), a confirmed hydrogen sulfide (H2S) donor. Introducing the N-benzyl group is a standard medicinal chemistry strategy to modulate lipophilicity, metabolic stability, and target binding. In 4-MBC, the thioamide group is essential for its H2S-release and subsequent anti-inflammatory activity. Its direct oxo-analogue, p-toluamide, is completely inactive, demonstrating that the C=S moiety is the critical pharmacophore [1]. Therefore, for a researcher looking to build upon 4-MBC's scaffold, the N-benzyl derivative offers a specific and systematic SAR variation not provided by the parent compound or other simple benzamylates.

Structural Comparison
Class-level inference
N-Benzyl group introduced on 4-MBC scaffold; expected to increase logP and alter metabolic profile relative to parent.
Supports SAR exploration via lipophilicity modulation.
Biological impact inferred from established thiobenzamide SAR; direct data for this derivative pending.
Medicinal Chemistry H2S Donors Structure-Activity Relationship

Thioamide vs. Amide in Anti-Inflammatory Activity

The thioamide group (C=S) in Benzamide, N-benzyl-p-methyl-thio- is a defining chemical feature that often confers distinct biological properties compared to classic amides (C=O). In a direct head-to-head study of the close analog 4-MBC, the thioamide compound significantly inhibited carrageenan-induced paw edema at 50-150 mg/kg i.p. in mice [1]. Critically, the oxo analog, p-toluamide, failed to inhibit either mechanical allodynia or paw edema induced by carrageenan at the same doses [1]. This demonstrates a binary, functional switch in activity dependent on the sulfur-for-oxygen substitution, a key advantage for selecting this thioamide over a structurally similar but biologically inert amide.

Thioamide vs. Amide Activity
Head-to-head comparison
4-MBC (thioamide): Reported inhibition of carrageenan-induced paw edema at 50–150 mg/kg i.p. p-Toluamide (oxo): No significant effect in same model.
Thioamide motif linked to anti-inflammatory endpoint response.
Sulfur-for-oxygen substitution switches the activity profile; model-dependent outcome.
Pharmacology Bioisosteres Enzyme Inhibition

Mechanistic Role as a Latent Hydrogen Sulfide Donor

The parent compound, 4-methylbenzenecarbothioamide, has a proven mechanism of action as a spontaneous H2S donor in vitro, releasing H2S in the absence of organic thiols [1]. This prodrug-like property is a critical differentiator from other anti-inflammatory compounds. The H2S release mechanism is believed to be essential for its in vivo effects, including the inhibition of TNF-α and CXCL1 production [1]. The procurement of the specific N-benzyl analog provides a unique starting point for investigating and potentially tuning this H2S-release profile, a feature not offered by standard benzamides or carboxylic acid donors.

H₂S Donor Potential
Class-level inference
Parent 4-MBC confirmed as spontaneous H₂S donor in vitro; target retains the thiobenzamide core suggesting potential H₂S release.
Potential latent H₂S-donor scaffold for gasotransmitter research.
H₂S release kinetics to be experimentally verified for the N-benzyl derivative.
Gasotransmitter Hydrogen Sulfide Inflammation

Key Application Scenarios


SAR Exploration of H2S-Donating Thiobenzamides

The primary use case is as a key intermediate in medicinal chemistry SAR studies on thiobenzamide-based H2S donors. Since the parent compound 4-MBC is a confirmed H2S donor with in vivo anti-inflammatory activity, the N-benzyl derivative allows investigation of how N-substitution affects H2S release kinetics, lipophilicity, and target engagement [1]. This is a well-defined chemical probe for systematically mapping the SAR of the thiobenzamide pharmacophore, a task that cannot be accomplished with the parent 4-MBC alone.

Amide-Thioamide Bioisostere Library Design

The compound serves as a crucial thioamide member in a matched-pair library with its amide congeners. The proven loss of function when converting 4-MBC to the inactive p-toluamide underscores the value of the thioamide motif [1]. Researchers can use this N-benzyl thiobenzamide compound to systematically compare binding affinity, functional activity, and metabolic stability against its corresponding N-benzyl benzamide oxo-analogue, providing clear evidence for the bioisosteric value of the C=S group in novel targets.

Synthetic Methodology for Polyfunctional Thioamides

Beyond biology, this specific compound is a valuable model substrate for developing and benchmarking novel synthetic routes toward complex thioamides. A published methodology already describes an iodine-mediated oxidative thionation for directly synthesizing this class of compounds from benzylamines, with the target compound serving as a representative example [2]. Its procurement is thus directly relevant for labs developing or optimizing thionation chemistry, providing a standardized, commercially available benchmark.

Application
Selection Property
Validation Focus
SAR Exploration of H₂S-Donating Thiobenzamides
N-Benzyl thiobenzamide scaffold
H₂S release kinetics, target-engagement assay context, lipophilicity modulation
Amide-Thioamide Bioisostere Library Design
Thioamide vs. amide matched pair
Comparative binding, functional activity, metabolic stability
Synthetic Methodology for Polyfunctional Thioamides
Commercially available benchmark
Thionation methodology optimization, yield comparison
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